molecular formula C18H19N3O5S B11097918 4-(benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide

4-(benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide

Cat. No.: B11097918
M. Wt: 389.4 g/mol
InChI Key: YXQMTNPDJPGVES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide is an organic compound characterized by the presence of a benzylsulfanyl group attached to a benzamide core, with two nitro groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide typically involves a multi-step process One common method starts with the nitration of N,N-diethylbenzamide to introduce nitro groups at the 2 and 6 positionsThe reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the nitration and substitution steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in antimalarial applications, the compound may inhibit the formation of hemozoin, a crucial process for the survival of the malaria parasite. The nitro groups and benzylsulfanyl moiety play a significant role in its biological activity by interacting with enzymes and other proteins involved in the parasite’s life cycle .

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzylsulfanyl-1,3-oxazole
  • 4-Benzylsulfanyl-1,3-thiazole
  • 4-(Substituted benzylsulfanyl)pyridine-2-carboxamides

Uniqueness

4-(Benzylsulfanyl)-N,N-diethyl-2,6-dinitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and benzylsulfanyl groups allows for diverse chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

389.4 g/mol

IUPAC Name

4-benzylsulfanyl-N,N-diethyl-2,6-dinitrobenzamide

InChI

InChI=1S/C18H19N3O5S/c1-3-19(4-2)18(22)17-15(20(23)24)10-14(11-16(17)21(25)26)27-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3

InChI Key

YXQMTNPDJPGVES-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1[N+](=O)[O-])SCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.